molecular formula C6H9N3 B12445008 1-Allyl-1H-imidazol-4-amine

1-Allyl-1H-imidazol-4-amine

Cat. No.: B12445008
M. Wt: 123.16 g/mol
InChI Key: WKWRMSKCJNMACM-UHFFFAOYSA-N
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Description

1-Allyl-1H-imidazol-4-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features an allyl group attached to the nitrogen at position 1 and an amine group at position 4. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-1H-imidazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the condensation of aldehydes with amines, followed by cyclization to form the imidazole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-1H-imidazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Allyl-1H-imidazol-4-amine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Uniqueness: 1-Allyl-1H-imidazol-4-amine is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity compared to its methyl, ethyl, and propyl counterparts. The allyl group enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

1-prop-2-enylimidazol-4-amine

InChI

InChI=1S/C6H9N3/c1-2-3-9-4-6(7)8-5-9/h2,4-5H,1,3,7H2

InChI Key

WKWRMSKCJNMACM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=C(N=C1)N

Origin of Product

United States

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